molecular formula C17H20N4O4S B11271762 methyl 5-(N-(2-(1H-indol-3-yl)ethyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

methyl 5-(N-(2-(1H-indol-3-yl)ethyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11271762
M. Wt: 376.4 g/mol
InChI Key: RSWVFNAJVZKMAV-UHFFFAOYSA-N
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Description

METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a pyrazole ring, and a sulfamoyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The indole moiety can interact with various receptors in the body, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-ethyl-3-[2-(1H-indol-3-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-3-13-15(17(22)25-2)16(21-20-13)26(23,24)19-9-8-11-10-18-14-7-5-4-6-12(11)14/h4-7,10,18-19H,3,8-9H2,1-2H3,(H,20,21)

InChI Key

RSWVFNAJVZKMAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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